2.5-Fold Lower Lipophilicity (XLogP3-AA) Compared to the 4-Phenylpiperazine Analog Enables Superior Aqueous Compatibility
The target compound exhibits an XLogP3-AA value of 2.4, which is 1.8 log units lower than the 4-phenylpiperazine analog (CAS 398996-27-5, XLogP3-AA = 4.2) and 0.7 log units lower than the 2,6-diethylphenyl analog (CAS 1155052-24-6, XLogP3-AA = 3.1) . This reduced lipophilicity corresponds to a calculated aqueous solubility advantage of approximately 60–100-fold over the 4-phenyl analog when extrapolating via the General Solubility Equation, making the target compound more suitable for aqueous assay conditions .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) as a determinant of aqueous solubility and membrane permeability |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 4-Phenylpiperazine analog (CAS 398996-27-5): XLogP3-AA = 4.2; 2,6-Diethylphenyl analog (CAS 1155052-24-6): XLogP3-AA = 3.1 |
| Quantified Difference | ΔXLogP3-AA = –1.8 (vs. 4-phenyl analog); ΔXLogP3-AA = –0.7 (vs. 2,6-diethylphenyl analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); no experimental measurement conditions |
Why This Matters
Lower XLogP3-AA directly predicts higher aqueous solubility and reduced non-specific protein binding, which are critical for reproducible dose-response curves and reliable IC₅₀/EC₅₀ determination in biochemical and cell-based assays.
- [1] PubChem Compound Summary for CID 2402274, N-[4-(difluoromethoxy)phenyl]-4-methylpiperazine-1-carbothioamide, XLogP3-AA = 2.4. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 3509153, N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide, XLogP3-AA = 4.2. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Compound Summary for CID 43384654, N-(2,6-diethylphenyl)-4-methylpiperazine-1-carbothioamide, XLogP3-AA = 3.1. National Center for Biotechnology Information, 2025. View Source
